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REACTION_CXSMILES
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[CH2:1]([N:8]([CH2:15][CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH2:9][C:10](OCC)=[O:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CC(C)([O-])C.[K+].Cl.C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1.C(OCC)(=O)C>[CH2:1]([N:8]1[CH2:9][C:10](=[O:11])[CH:16]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH2:15]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,4.5|
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Name
|
|
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Quantity
|
14 g
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Type
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reactant
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|
Smiles
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C(C1=CC=CC=C1)N(CC(=O)OCC)CCC(=O)OCC
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|
Name
|
potassium tert-butoxide
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Quantity
|
5.9 g
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Type
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reactant
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|
Smiles
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CC(C)([O-])C.[K+]
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Name
|
|
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Quantity
|
100 mL
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Type
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reactant
|
|
Smiles
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Cl
|
|
Name
|
|
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Quantity
|
300 mL
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Type
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reactant
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|
Smiles
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C([O-])(O)=O.[Na+]
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Name
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|
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Quantity
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400 mL
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Type
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solvent
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|
Smiles
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C(C)(=O)OCC
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|
Name
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|
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Quantity
|
100 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Type
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CUSTOM
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|
Details
|
by stirring under ice-
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Rate
|
UNSPECIFIED
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RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
|
Details
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gradually added under ice-
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Type
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TEMPERATURE
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|
Details
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cooling
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Type
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TEMPERATURE
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Details
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cooling for two hours
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Duration
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2 h
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Type
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TEMPERATURE
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|
Details
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cooling
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Type
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STIRRING
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|
Details
|
by shaking
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|
Type
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CUSTOM
|
|
Details
|
separation
|
|
Type
|
CUSTOM
|
|
Details
|
to yield an aqueous layer
|
|
Type
|
ADDITION
|
|
Details
|
was further added
|
|
Type
|
STIRRING
|
|
Details
|
by shaking
|
|
Type
|
CUSTOM
|
|
Details
|
separation
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|
Type
|
DRY_WITH_MATERIAL
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|
Details
|
After drying the organic layer over anhydrous magnesium sulfate
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Type
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DISTILLATION
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|
Details
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the solvent was distilled off under reduced pressure
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|
Name
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|
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Type
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|
|
Smiles
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C(C1=CC=CC=C1)N1CC(C(C1)=O)C(=O)OCC
|
|
Source
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Open Reaction Database (ORD) |
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Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |